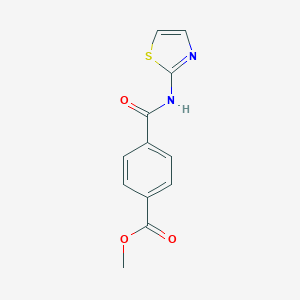![molecular formula C16H10N4O4 B250544 Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate (DCDC) is a synthetic compound that has been studied for its potential applications in scientific research. DCDC is a heterocyclic compound that contains two fused rings, which makes it a unique molecule with interesting properties.
作用機序
The mechanism of action of Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in inflammation and tumor growth. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. This compound has also been shown to have anti-microbial effects against a variety of bacterial strains.
実験室実験の利点と制限
One advantage of using Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-microbial properties. Another direction is to study its potential as a fluorescent probe for detecting DNA damage. Additionally, more research is needed to understand the mechanism of action of this compound and how it interacts with enzymes and other molecules in the body.
合成法
The synthesis of Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate involves a multistep reaction that starts with the condensation of anthranilic acid with acetic anhydride to form 2-acetylamino benzoic acid. The next step involves the reaction of 2-acetylamino benzoic acid with 2-nitrobenzaldehyde in the presence of sodium acetate to form 2-(2-nitrobenzylideneamino) benzoic acid. This compound is then reduced using sodium borohydride to form 2-(2-aminobenzylideneamino) benzoic acid, which is then cyclized with ethyl oxalate to form this compound.
科学的研究の応用
Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
特性
分子式 |
C16H10N4O4 |
|---|---|
分子量 |
322.27 g/mol |
IUPAC名 |
dimethyl 2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene-6,13-dicarboxylate |
InChI |
InChI=1S/C16H10N4O4/c1-23-15(21)7-3-9-13-10(4-7)18-20-12-6-8(16(22)24-2)5-11(14(12)13)19-17-9/h3-6H,1-2H3 |
InChIキー |
TZEOPWXVQNXIPP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NN=C3C=C(C=C4C3=C2C(=C1)N=N4)C(=O)OC |
正規SMILES |
COC(=O)C1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
